molecular formula C11H9NO B1446329 1-Methylisoquinoline-8-carbaldehyde CAS No. 1416713-00-2

1-Methylisoquinoline-8-carbaldehyde

Cat. No. B1446329
M. Wt: 171.19 g/mol
InChI Key: PBLGIWCJSDVGAL-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416713-00-2 . It has a molecular weight of 171.2 and a linear formula of C11H9NO . The compound is known for its purity, which is approximately 95% .


Molecular Structure Analysis

The InChI code for 1-Methylisoquinoline-8-carbaldehyde is 1S/C11H9NO/c1-8-11-9 (5-6-12-8)3-2-4-10 (11)7-13/h2-7H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Methylisoquinoline-8-carbaldehyde has a molecular weight of 171.2 . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinoline derivatives, including those similar to 1-Methylisoquinoline-8-carbaldehyde, have been extensively studied for their synthetic applications. These compounds serve as key intermediates in the synthesis of heterocyclic compounds, showcasing diverse biological activities and chemical functionalities. For instance, the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems are crucial for developing compounds with potential therapeutic applications (Hamama et al., 2018).

Biological Applications

  • Some quinoline derivatives have demonstrated significant antibacterial and antioxidant activities. For example, certain quinoline carbaldehydes have been synthesized and showed potent activity against various bacterial strains, indicating their potential as antibacterial agents (Zeleke et al., 2020). These findings suggest that 1-Methylisoquinoline-8-carbaldehyde could also be explored for similar biological applications.

Material Science and Sensing Applications

  • Quinoline derivatives have been employed in the development of fluorescent sensors for metal ions. For instance, certain compounds based on quinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ ions, making them excellent candidates for fluorescent sensing applications (Jiang et al., 2011). This highlights the potential use of 1-Methylisoquinoline-8-carbaldehyde in creating sensitive and selective sensors for environmental and biological monitoring.

Photophysical Properties

  • The photophysical properties of quinoline derivatives have been explored for potential applications in optoelectronic devices and molecular switches. Studies on compounds like 7-hydroxy-4-methylquinoline-8-carbaldehyde have demonstrated photoinduced hydrogen atom transfer, a property that can be utilized in designing molecular switches and photonic devices (Lapinski et al., 2009).

properties

IUPAC Name

1-methylisoquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGIWCJSDVGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylisoquinoline-8-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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